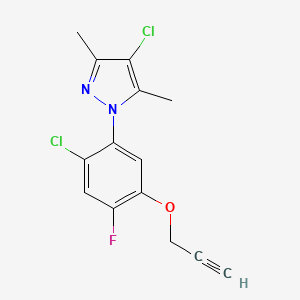
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of chloro, fluoro, and propynyloxy substituents on the phenyl ring, as well as methyl groups on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of substituents: The chloro, fluoro, and propynyloxy groups can be introduced through electrophilic aromatic substitution reactions, often using reagents such as chlorinating agents (e.g., thionyl chloride), fluorinating agents (e.g., Selectfluor), and alkynylating agents (e.g., propargyl bromide).
Methylation: The methyl groups on the pyrazole ring can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3-methyl-: This compound lacks one methyl group on the pyrazole ring, which may affect its chemical reactivity and biological activity.
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-5-methyl-: This compound has a different methylation pattern, potentially leading to variations in its physicochemical properties and applications.
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-2-oxo-:
The uniqueness of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
106123-54-0 |
|---|---|
Molecular Formula |
C14H11Cl2FN2O |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
4-chloro-1-(2-chloro-4-fluoro-5-prop-2-ynoxyphenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H11Cl2FN2O/c1-4-5-20-13-7-12(10(15)6-11(13)17)19-9(3)14(16)8(2)18-19/h1,6-7H,5H2,2-3H3 |
InChI Key |
DAEITKPIJAKLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2Cl)F)OCC#C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















